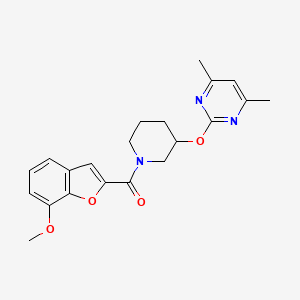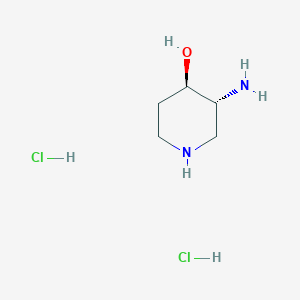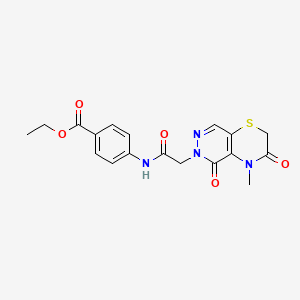
4-(Difluoromethyl)-3-fluorobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(Difluoromethyl)-3-fluorobenzaldehyde” is a chemical compound with the molecular formula C8H6F2O . It has an average mass of 156.129 Da and a monoisotopic mass of 156.038666 Da .
Synthesis Analysis
The synthesis of difluoromethylated compounds has seen significant advances in recent years . Difluoromethylation processes are based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S . These processes have benefited from the invention of multiple difluoromethylation reagents . A simple and efficient domino protocol for the selective synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin (thi)ones was established from readily available 2-aminoacetophenones and iso (thio)cyanates mediated by Selectfluor .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques . The ChemSpider ID for this compound is 9943489 .Chemical Reactions Analysis
Difluoromethylation reactions have played relevant roles in the realm of visible light photocatalytic transformations . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C8H6F2O, an average mass of 156.129 Da, and a monoisotopic mass of 156.038666 Da .作用機序
The mechanism of action of 4-(Difluoromethyl)-3-fluorobenzaldehyde is not fully understood. However, it is believed to act by inhibiting certain enzymes that are involved in the biosynthesis of important biomolecules. This compound is also known to interact with specific receptors in the body, which can lead to a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It is known to enhance the bioactivity and pharmacokinetic properties of drug molecules, which can lead to improved therapeutic outcomes. This compound is also known to interact with specific receptors in the body, which can lead to a wide range of physiological effects, including anti-inflammatory, analgesic, and anti-cancer effects.
実験室実験の利点と制限
The use of 4-(Difluoromethyl)-3-fluorobenzaldehyde in lab experiments has several advantages. It is a highly versatile compound that can be used to synthesize a wide range of drug candidates. It is also known for its ability to enhance the bioactivity and pharmacokinetic properties of drug molecules, which can lead to improved therapeutic outcomes. However, there are also limitations to the use of this compound in lab experiments. It can be difficult to synthesize, and it is also known to be toxic in high concentrations.
将来の方向性
There are several future directions for the use of 4-(Difluoromethyl)-3-fluorobenzaldehyde in scientific research. One area of interest is the development of new drug candidates that can target specific diseases, such as cancer and inflammatory disorders. Another area of interest is the development of new synthetic methods that can improve the efficiency and yield of the synthesis process. Additionally, there is a growing interest in the use of this compound in the field of materials science, where it can be used to synthesize new materials with unique properties.
合成法
The synthesis of 4-(Difluoromethyl)-3-fluorobenzaldehyde can be achieved through several methods, including the reaction of 4-(Difluoromethyl)phenylboronic acid with 3-fluorobenzaldehyde in the presence of a palladium catalyst. Another method involves the reaction of 4-(Difluoromethyl)phenylmagnesium bromide with 3-fluorobenzaldehyde in the presence of a copper catalyst.
科学的研究の応用
4-(Difluoromethyl)-3-fluorobenzaldehyde is widely used in scientific research applications, particularly in the field of medicinal chemistry. It is an essential tool for drug discovery and development, as it can be used to synthesize a wide range of drug candidates. This compound is known for its ability to enhance the bioactivity and pharmacokinetic properties of drug molecules, which makes it an essential tool for medicinal chemists.
特性
IUPAC Name |
4-(difluoromethyl)-3-fluorobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O/c9-7-3-5(4-12)1-2-6(7)8(10)11/h1-4,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIKBKYQIGNSFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(Aminomethyl)-6-oxaspiro[3.5]nonan-2-ol;hydrochloride](/img/structure/B2781427.png)
![4-(tert-butyl)-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2781430.png)
![2-(prop-2-en-1-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one](/img/structure/B2781431.png)
![N-(2-(6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-2-fluorobenzamide](/img/structure/B2781433.png)
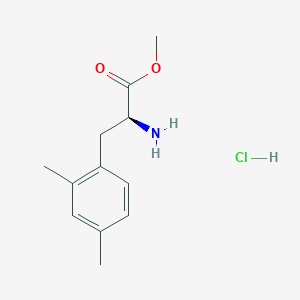
![N-[4-[[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2781435.png)
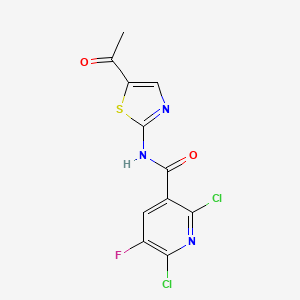
![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2781438.png)


![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate](/img/structure/B2781442.png)
